molecular formula C15H15F2N5O4S B10910901 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4H-1,2,4-triazol-4-amine

3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10910901
M. Wt: 399.4 g/mol
InChI Key: XZNVLYVDDPRNCT-CNHKJKLMSA-N
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Description

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a synthetic compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound features a triazole ring, a common motif in pharmaceuticals due to its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated triazole intermediate with butylthiol.

    Addition of the Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using a difluoromethylating agent such as bromodifluoromethane.

    Formation of the Benzodioxole Moiety: The benzodioxole ring is typically synthesized separately and then coupled to the triazole core via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the benzodioxole moiety can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer application, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The difluoromethyl and nitro groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(BUTYLSULFANYL)-5-(METHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE
  • **N-[3-(BUTYLSULFANYL)-5-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE

Uniqueness

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to the presence of the difluoromethyl group, which enhances its metabolic stability and binding affinity compared to similar compounds with different substituents. This makes it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C15H15F2N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C15H15F2N5O4S/c1-2-3-4-27-15-20-19-14(13(16)17)21(15)18-7-9-5-11-12(26-8-25-11)6-10(9)22(23)24/h5-7,13H,2-4,8H2,1H3/b18-7+

InChI Key

XZNVLYVDDPRNCT-CNHKJKLMSA-N

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(F)F

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(F)F

Origin of Product

United States

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